molecular formula C13H10N2 B8089444 6-phenyl-1H-pyrrolo[2,3-b]pyridine

6-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8089444
M. Wt: 194.23 g/mol
InChI Key: NZOBBDUWZLXZDV-UHFFFAOYSA-N
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Description

6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 6-phenyl-1H-pyrrolo[2,3-b]pyridine. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including nitration, nitrosation, bromination, and iodination. These reactions predominantly occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed .

Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and halogenating agents such as bromine and iodine for halogenation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications, particularly in medicinal chemistry for the development of potential therapeutic agents.

Scientific Research Applications

It is particularly noted for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in the progression of various cancers . This compound has shown potent activities against FGFR1, FGFR2, and FGFR3, making it a promising candidate for cancer therapy .

In addition to its anticancer properties, 6-phenyl-1H-pyrrolo[2,3-b]pyridine has potential applications in other areas of biology and medicine. For example, it may be used in the development of drugs targeting other signaling pathways and molecular targets involved in different diseases.

Mechanism of Action

The mechanism of action of 6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, which are crucial for cell proliferation, migration, and survival . This inhibition leads to the suppression of tumor growth and progression, making it a valuable therapeutic agent in cancer treatment.

Comparison with Similar Compounds

6-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, which also exhibit biological activities .

List of Similar Compounds:
  • Pyrrolo[2,3-d]pyrimidines
  • Pyrrolo[2,3-b]pyridines
  • Pyrrolo[3,4-c]pyridine derivatives

These compounds share structural similarities with this compound but may differ in their specific biological activities and applications.

Properties

IUPAC Name

6-phenyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-7-6-11-8-9-14-13(11)15-12/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOBBDUWZLXZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-1-benzoyl-1H-pyrrolo[2,3-b]pyridine (0.19 g, 0.64 mmol) obtained in Example A47, Step 1 in 1,2-dimethoxyethane (5.0 mL) was successively added with water (2.0 mL), phenylboronic acid (0.16 g, 0.64 mmol), and sodium carbonate (0.20 g, 1.9 mmol). After the inside of the reaction vessel was replaced with argon, the reaction mixture was added with tetrakis(triphenylphosphine)palladium(0) (0.074 g, 0.064 mmol), and the mixture was stirred overnight at 110° C. in a sealed tube. The reaction mixture was extracted with ethyl acetate, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was subjected to silica gel column chromatography (eluted with chloroform/methanol (99:1→99:5)) to obtain 6-phenyl-1H-pyrrolo[2,3-b]pyridine (0.10 g, 80%).
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.074 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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